4-Ethoxy-3-(trifluoromethyl)phenylacetic acid
Overview
Description
4-Ethoxy-3-(trifluoromethyl)phenylacetic acid: is an organic compound with the molecular formula C11H11F3O3 It is characterized by the presence of an ethoxy group, a trifluoromethyl group, and a phenylacetic acid moiety
Mechanism of Action
Target of Action
It is known that the compound is used in suzuki–miyaura coupling reactions , which suggests that its targets may be related to this process.
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, 4-Ethoxy-3-(trifluoromethyl)phenylacetic acid likely interacts with its targets through a process of oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway are the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in Suzuki–Miyaura coupling reactions. By participating in these reactions, the compound facilitates the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions in which the compound participates are known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action may be robust to a wide range of environmental conditions.
Biochemical Analysis
Biochemical Properties
4-Ethoxy-3-(trifluoromethyl)phenylacetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to synthesize PPARγ/δ dual agonists via solid-phase parallel synthesis . Additionally, it is involved in the preparation of heterocyclic xanthine derivatives, which are highly potent and selective human A2B adenosine receptor antagonists . These interactions highlight the compound’s versatility and importance in biochemical research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to undergo diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd(OAc)2, KHCO3, and t-amyl alcohol . This reaction can impact cellular processes by altering the chemical environment within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, the compound’s interaction with Pd(OAc)2 and other reagents in diolefination reactions suggests its role in modifying enzyme activity and gene expression . These molecular mechanisms are crucial for understanding the compound’s overall impact on biological systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors to consider. While specific data on its long-term effects on cellular function are limited, it is known that the compound is stable at ambient temperature
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses may lead to toxic or adverse effects, while lower doses might be beneficial for specific applications. Detailed studies on dosage thresholds and toxic effects are necessary to determine the compound’s safety and efficacy in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, its role in diolefination reactions indicates its involvement in metabolic processes that require specific enzyme interactions . Understanding these pathways is crucial for elucidating the compound’s overall metabolic impact.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-(trifluoromethyl)phenylacetic acid typically involves the introduction of the ethoxy and trifluoromethyl groups onto a phenylacetic acid backbone. One common method involves the reaction of 4-ethoxybenzaldehyde with trifluoromethyl iodide in the presence of a base, followed by oxidation to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-3-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylacetic acid derivatives.
Scientific Research Applications
4-Ethoxy-3-(trifluoromethyl)phenylacetic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
4-(Trifluoromethyl)phenylacetic acid: Lacks the ethoxy group, which may result in different chemical and biological properties.
4-Ethoxyphenylacetic acid: Lacks the trifluoromethyl group, affecting its lipophilicity and metabolic stability.
3-(Trifluoromethyl)phenylacetic acid: The position of the trifluoromethyl group is different, which can influence the compound’s reactivity and interactions.
Uniqueness: 4-Ethoxy-3-(trifluoromethyl)phenylacetic acid is unique due to the combination of the ethoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and pathways, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[4-ethoxy-3-(trifluoromethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-2-17-9-4-3-7(6-10(15)16)5-8(9)11(12,13)14/h3-5H,2,6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQKZAJHRRGAJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701248854 | |
Record name | 4-Ethoxy-3-(trifluoromethyl)benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701248854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206593-28-3 | |
Record name | 4-Ethoxy-3-(trifluoromethyl)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206593-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxy-3-(trifluoromethyl)benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701248854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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